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Compound of Interest

Compound Name: Fmoc-p-Bz-D-Phe-OH

Cat. No.: B12832095

An In-depth Technical Guide to the Spectroscopic Characteristics of Fmoc-p-Bz-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
N-a-Fmoc-p-benzoyl-D-phenylalanine (Fmoc-p-Bz-D-Phe-OH). Due to the limited availability
of published spectroscopic data for this specific compound, this guide leverages data from the
closely related and structurally similar compound, N-a-Fmoc-L-phenylalanine (Fmoc-Phe-OH),
as a reference. The expected spectral variations arising from the presence of the p-benzoyl
group on the phenyl ring are discussed.

Chemical Structure and Properties

Fmoc-p-Bz-D-Phe-OH is a derivative of the amino acid D-phenylalanine, featuring a
fluorenylmethyloxycarbonyl (Fmoc) protecting group on the a-amino group and a benzoyl (Bz)
group at the para position of the phenyl ring.
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Property Value

Chemical Formula Cs1H25NOs

Molecular Weight 491.5 g/mol [1][2]

CAS Number 117666-97-4[2][3]
Appearance White to off-white solid[2]
Storage Conditions 0-8 °C[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-Phe-OH, which serves as
a reference for the anticipated characteristics of Fmoc-p-Bz-D-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Compound: Fmoc-L-Phe-OH

'H NMR (DMSO-ds, 400 MHz)[4]
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Chemical Shift (ppm) Multiplicity Assighment
12.78 S COOH

7.89 d 2H, Fmoc
7.76 d 2H, Fmoc
7.65 t 2H, Fmoc
7.41 t 2H, Fmoc
7.32 t 2H, Fmoc
7.28-7.21 m 5H, Phenyl
4.22 -4.13 m 3H, Fmoc-CH, CH:z
3.09 dd 1H, B-CH:
2.88 dd 1H, B-CH:

13C NMR (DMSO-ds, 100 MHz) - Reference: Fmoc-L-Phe-OH (Note: Specific data for Fmoc-
Phe-OH was not found in the provided search results, but a general description is provided

based on known chemical shifts).

Chemical Shift (ppm)

Assignment

~173 C=0 (Carboxylic Acid)
~156 C=0 (Fmoc Carbamate)
~144, 141 Quaternary C (Fmoc)
~138 Quaternary C (Phenyl)

~129, 128, 127, 126, 125, 120

Aromatic C (Fmoc and Phenyl)

~66 Fmoc-CH:z

~56 o-CH

~47 Fmoc-CH

~37 B-CH:z
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Expected Spectral Features for Fmoc-p-Bz-D-Phe-OH:

e IH NMR: The spectrum will be more complex in the aromatic region (typically 7.0-8.0 ppm)
due to the presence of the benzoyl group's five additional aromatic protons. These will likely
appear as multiplets. The signals for the D-phenylalanine core and the Fmoc group should
be similar to those of the L-isomer, with minor shifts possible due to the electronic effect of
the benzoyl substituent.

e 13C NMR: Additional aromatic carbon signals from the benzoyl group will be present. A new
quaternary carbon signal for the ketone carbonyl group of the benzoyl moiety is expected to
appear in the downfield region, typically around 190-200 ppm.

Mass Spectrometry (MS)

Reference Compound: Fmoc-L-Phe-OH

lon mlz
M+Nal* 410.1
[

[M+H]* 388.1

Expected Mass Spectrum for Fmoc-p-Bz-D-Phe-OH:

The molecular weight of Fmoc-p-Bz-D-Phe-OH is 491.5 g/mol . Therefore, the expected mass
spectrum would show:

lon mlz

[M+H]* 492.5
[M+Na]* 514.5
[M+K]* 530.5

Infrared (IR) Spectroscopy

Reference Compound: Fmoc-L-Phe-OHI[5]
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Wavenumber (cm~?) Assignment

~3300 O-H stretch (Carboxylic Acid)
~3060 C-H stretch (Aromatic)

~2950 C-H stretch (Aliphatic)

~1720 C=0 stretch (Carboxylic Acid)
~1690 C=0 stretch (Fmoc Carbamate)
~1530 N-H bend

~1450, 740 Aromatic C=C bend

Expected IR Spectrum for Fmoc-p-Bz-D-Phe-OH:

The IR spectrum will be very similar to that of Fmoc-Phe-OH, with the addition of a distinct
absorption band corresponding to the carbonyl stretching vibration of the benzoyl ketone.

Wavenumber (cm~—?) Assighment

~1660 C=0 stretch (Benzoyl Ketone)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Fmoc-protected amino acids is dominated by the strong absorbance of
the fluorenyl group.[6][7]

Reference Compound: Fmoc-Phe-OH

Molar Extinction
Wavelength (nm) Coefficient (c) Solvent
oefficient (&

~265 ~18,000 Acetonitrile
~290 ~5,800 Acetonitrile
~301 ~7,800 Piperidine/DMF
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Expected UV-Vis Spectrum for Fmoc-p-Bz-D-Phe-OH:

The benzoyl group is also a chromophore. Its presence is expected to cause a slight red-shift
(shift to longer wavelengths) of the absorption maxima and potentially an increase in the molar
extinction coefficients. Phenylalanine itself has absorption maxima at approximately 198 nm
and 258 nm.[8] The combined chromophoric system of the fluorenyl and benzoyl groups will
result in a complex spectrum.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of Fmoc-protected amino
acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs, or MeOD). The choice of solvent will depend on
the solubility of the compound.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a standard one-dimensional 13C spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
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o Reference the spectrum to the solvent peak.

Data Acquisition

Sample Preparation 13C NMR Acquisition Data Processing Analysis
Weigh Sample Dissolve in NMR Spectrometer Process Spectra Reference to
(5-10 mg) Deuterated Solvent (2400 MHz) (FT, Phasing, Baseline Correction) Solvent Peak
\—> H NMR Acquisition

Structural Elucidation

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.
Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid
to promote ionization.[9]

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with
a time-of-flight (TOF) or quadrupole analyzer for high-resolution mass measurements.

Data Acquisition:

o Infuse the sample solution directly into the ESI source or inject it via a liquid
chromatography system.

o Acquire the spectrum in positive ion mode to observe [M+H]*, [M+Na]*, and [M+K]* ions.

o For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high
mass accuracy.
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Sample Preparation Data Acquisition Analysis

Prepare Dilute Solution — Acidify with | ESI Mass Spectrometer ~ | Acquire Spectrum . .
(12 mg/mL) | 0.1% Formic Acid ™| (TOF or Quadrupole) ™| (Positive lon Mode) g Determine Molecular Weight

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
it into a thin pellet.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Infrared Spectroscopy Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.
Methodology:

o Sample Preparation: Prepare a series of accurate dilutions of the sample in a UV-transparent
solvent (e.g., acetonitrile, methanol, or ethanol).

 Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Use a quartz cuvette with a 1 cm path length.
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o Fill the reference cuvette with the pure solvent and the sample cuvette with the sample
solution.

o Scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima
(A_max).

o Measure the absorbance at the A_max for each concentration.
o Data Analysis:
o Plot absorbance versus concentration.

o According to the Beer-Lambert law (A = €bc), the slope of the resulting line will be the
molar absorptivity (€).
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UV-Vis Spectroscopy Experimental Workflow

Signaling Pathways and Logical Relationships

While Fmoc-p-Bz-D-Phe-OH is a synthetic amino acid derivative and not directly involved in
biological signaling pathways, its application in peptide synthesis is part of a logical workflow.
The benzoylphenylalanine moiety is often incorporated into peptides as a photo-crosslinking
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agent to study protein-protein interactions. Upon UV irradiation, it forms a reactive species that
can covalently bind to interacting proteins.

Peptide Synthesis Biological System Photo-Crosslinking Analysis

Bindil
Solid-Phase Incorporate Peptide with nding T EGED UV Irradiation Covalent Crosslink |dentify Interacting Proteins
Peptide Synthesis Fmoc-p-Bz-D-Phe-OH p-Bz-Phe 9 (~360 nm) Formation 9

Click to download full resolution via product page

Application of p-Benzoyl-Phenylalanine in Photo-Crosslinking

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12832095#spectroscopic-characteristics-of-fmoc-p-
bz-d-phe-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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